molecular formula C17H13N3O3S2 B2522696 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864856-17-7

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2522696
CAS No.: 864856-17-7
M. Wt: 371.43
InChI Key: ABNXLOWRLUVRIM-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a benzodioxole core linked to an acetamide moiety. The acetamide is further substituted with a thioether group connected to a 3-phenyl-1,2,4-thiadiazole heterocycle. This compound combines a benzodioxole group—a common pharmacophore in medicinal chemistry—with sulfur-containing heterocycles, which are often associated with diverse biological activities such as antimicrobial, anti-inflammatory, or enzyme-inhibitory properties .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c21-15(18-12-6-7-13-14(8-12)23-10-22-13)9-24-17-19-16(20-25-17)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNXLOWRLUVRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzo[d][1,3]dioxole and thiadiazole intermediates, followed by their coupling through a thioether linkage. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various amines. The reaction conditions usually involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification techniques, and safety protocols to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of compounds containing the benzo[d][1,3]dioxole moiety, including N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide. The compound has been tested against various bacterial strains and has shown significant activity against both Gram-positive and Gram-negative bacteria.

For instance, derivatives of similar structures have demonstrated bactericidal effects against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in treating antibiotic-resistant infections .

Anticancer Properties

The anticancer properties of this compound are particularly noteworthy. Research indicates that compounds with thiadiazole and dioxole functionalities exhibit cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

A study on related compounds showed that they could inhibit angiogenesis and the activity of P-glycoprotein efflux pumps, which are often implicated in drug resistance in cancer therapy . This suggests that this compound could be a candidate for overcoming chemoresistance in cancer treatments.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have been reported to exhibit moderate anti-inflammatory activity by inhibiting pro-inflammatory cytokines and pathways associated with inflammation . This could make them useful in treating conditions characterized by chronic inflammation.

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant antibacterial activity against MRSA
Anticancer ResearchInduced apoptosis in cancer cell lines; inhibited angiogenesis
Anti-inflammatory StudyReduced levels of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features

Compound ID/Name Molecular Formula Molecular Weight Heterocycle Substituent Key Substituents Reported Biological Activity
Target Compound C18H14N3O3S2 (inferred) ~384.4 3-Phenyl-1,2,4-thiadiazol-5-yl Phenyl, thiadiazole Not explicitly stated in evidence
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide C17H16N6O3S 384.41 4-Ethyl-5-pyrazinyl-4H-1,2,4-triazol-3-yl Ethyl, pyrazine Not specified
2-((5-Amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide C18H15N3O3S2 385.5 5-Amino-4-phenylthiazol-2-yl Amino, phenyl Not specified
N-(4-(5-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide C23H19N5O2S 461.12 3-Methoxy-1H-1,2,4-triazol-1-yl Methoxy, phenylthio Potential cytohesin inhibition
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165) C19H18BrN3O3 416.27 Bromobenzyl-methylamino Bromine, benzyl Targets Salmonella pathogenicity

Structure-Activity Relationship (SAR) Trends

  • Heterocycle Type : Thiadiazoles (target compound) and thiazoles () both contribute to sulfur-mediated interactions, but thiadiazoles’ rigidity may confer selectivity for specific enzyme active sites.
  • Benzodioxole Positioning : Methylation or substitution on the benzodioxole nitrogen (e.g., SW-C165 in ) alters steric bulk and electronic effects, influencing bioavailability .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that incorporates both a benzo[d][1,3]dioxole moiety and a 1,2,4-thiadiazole derivative. This combination is of significant interest due to the diverse biological activities associated with thiadiazole compounds, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14N2O3S\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, a study evaluated various 1,3,4-thiadiazole compounds against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Among these compounds, those similar to this compound exhibited promising cytotoxic effects with IC50 values comparable to established chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AMCF-70.084 ± 0.020
Compound BA5490.034 ± 0.008
This compoundTBDTBDTBD

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Thiadiazole derivatives have been documented to exhibit antibacterial effects against various strains. In vitro studies have shown that certain thiadiazole derivatives possess effective inhibitory activities against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainEC50 (µg/mL)Reference
Compound CXanthomonas axonopodis22
Compound DEscherichia coliTBDTBD

Anti-inflammatory Effects

Thiadiazole compounds have also been explored for their anti-inflammatory properties. Research indicates that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may also contribute to reducing inflammation in various biological contexts .

Case Studies

A notable case study involved the synthesis and evaluation of several thiadiazole derivatives for their anticancer and antimicrobial activities. The study found that compounds similar to this compound not only showed significant cytotoxicity against cancer cell lines but also demonstrated selective toxicity over non-cancerous cell lines .

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